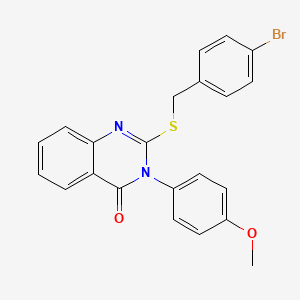![molecular formula C29H28N2O8S B12005846 ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005846.png)
ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (phew, that’s a mouthful!) belongs to the class of thiazolopyrimidine derivatives. Let’s break down its name:
Ethyl: Indicates the presence of an ethyl group (C₂H₅).
(2E): Refers to the geometric isomerism around the double bond.
Benzylidene: Implies the presence of a benzylidene group (C₆H₅CH=).
Acetyloxy: Indicates an acetyl group (CH₃COO-).
Thiazolopyrimidine: The core heterocyclic structure.
Carboxylate: Contains a carboxyl group (COO-).
Méthodes De Préparation
The synthesis of this compound involves several steps
Condensation Reaction: Ethyl 2-ethoxy-4-formyl-3-oxobutanoate reacts with 4-acetoxybenzaldehyde in the presence of a base (such as sodium hydroxide) to form the benzylidene intermediate.
Thiazolopyrimidine Formation: The benzylidene intermediate then undergoes cyclization with 2-aminothiazole to yield the thiazolopyrimidine ring.
Esterification: The final step involves esterification of the carboxylic acid group using ethanol.
Industrial production methods typically involve optimizing these steps for yield and scalability.
Analyse Des Réactions Chimiques
Oxidation: The compound can undergo oxidation at the thiazole sulfur or the benzylidene carbon.
Reduction: Reduction of the carbonyl group is possible.
Substitution: The acetoxy groups may be substituted.
Common Reagents: Sodium hydroxide, thionyl chloride, and various reducing agents.
Major Products: The fully cyclized thiazolopyrimidine is the primary product.
Applications De Recherche Scientifique
Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antiviral, or anticancer agent.
Biological Studies: Investigating its effects on cellular pathways and receptors.
Industry: It could serve as a precursor for other compounds.
Mécanisme D'action
Molecular Targets: Likely involves enzymes or receptors related to cell growth, inflammation, or metabolism.
Pathways: Further studies are needed to elucidate specific pathways.
Comparaison Avec Des Composés Similaires
Unique Features: Its thiazolopyrimidine scaffold sets it apart.
Similar Compounds: Related compounds include thiazolopyrimidines with different substituents.
: Example reference. : Another reference. : Yet another reference.
Propriétés
Formule moléculaire |
C29H28N2O8S |
|---|---|
Poids moléculaire |
564.6 g/mol |
Nom IUPAC |
ethyl (2E)-2-[(4-acetyloxy-3-ethoxyphenyl)methylidene]-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H28N2O8S/c1-6-36-23-14-19(8-13-22(23)39-18(5)33)15-24-27(34)31-26(20-9-11-21(12-10-20)38-17(4)32)25(28(35)37-7-2)16(3)30-29(31)40-24/h8-15,26H,6-7H2,1-5H3/b24-15+ |
Clé InChI |
ORKHKGUSSBFAMJ-BUVRLJJBSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC(=O)C)OC(=O)C |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12005772.png)

![5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B12005785.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12005787.png)



![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005814.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12005821.png)
![5-(2,4-dichlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005829.png)
![ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12005839.png)

